1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
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Overview
Description
1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 3,4-dimethylbenzyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:
Chloromethylation of o-xylene: The starting material, 3,4-dimethylbenzyl chloride, is prepared by chloromethylation of o-xylene in a CTAB micellar catalytic system.
Formation of 3,4-dimethylbenzylamine: The 3,4-dimethylbenzyl chloride is then reacted with ammonia or an amine to form 3,4-dimethylbenzylamine.
Cyclization with triazole: The final step involves the cyclization of 3,4-dimethylbenzylamine with a triazole derivative under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antifungal agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
- 1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
- 1-(3,4-Dimethylphenyl)-1h-1,2,4-triazol-3-amine
Uniqueness
1-(3,4-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine is unique due to the specific positioning of the dimethyl groups on the benzyl ring. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-8-3-4-10(5-9(8)2)6-15-7-13-11(12)14-15/h3-5,7H,6H2,1-2H3,(H2,12,14) |
InChI Key |
LRNXGFLHFVBEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=NC(=N2)N)C |
Origin of Product |
United States |
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